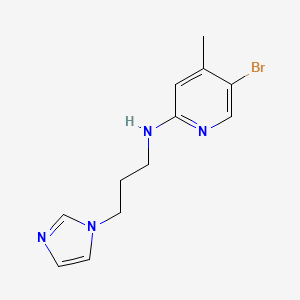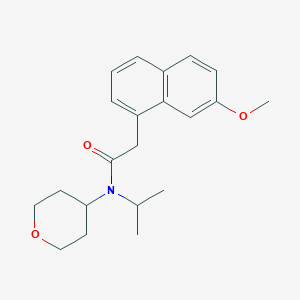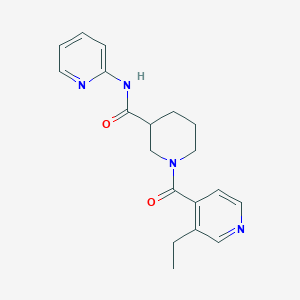![molecular formula C15H11N3O B7641444 2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole is a heterocyclic compound that features a combination of phenyl, pyrimidinyl, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole with 4-bromopyrimidine in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenyl, pyrimidinyl, or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-[(E)-2-pyridin-4-ylethenyl]-1,3-oxazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-phenyl-4-[(E)-2-thiazol-4-ylethenyl]-1,3-oxazole: Contains a thiazole ring instead of a pyrimidine ring.
2-phenyl-4-[(E)-2-imidazol-4-ylethenyl]-1,3-oxazole: Features an imidazole ring in place of the pyrimidine ring.
Uniqueness
The uniqueness of 2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrimidine ring, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-2-4-12(5-3-1)15-18-14(10-19-15)7-6-13-8-9-16-11-17-13/h1-11H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYYOLNFCBCVDU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C=CC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)/C=C/C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641361.png)


![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)
![N-(cyclobutylmethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylamino)ethanesulfonamide](/img/structure/B7641382.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)
![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

